N-benzyl-N-methylpiperidine-4-carboxamide

Overview

Description

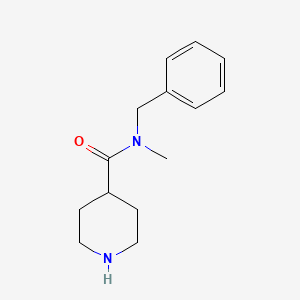

N-benzyl-N-methylpiperidine-4-carboxamide is a synthetic organic compound with the molecular formula C14H20N2O. It is characterized by a piperidine ring substituted at the nitrogen atom with a benzyl group and a methyl group, and at the 4-position with a carboxamide group. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methylpiperidine-4-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Introduction of the Methyl Group: The methyl group is introduced through methylation using methyl iodide or dimethyl sulfate.

Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Benzyl chloride, methyl iodide, and various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-benzyl-N-methylpiperidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Employed in the study of biological pathways and as a ligand in receptor binding studies.

Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-benzylpiperidine: Similar structure but lacks the methyl group.

N-methylpiperidine: Similar structure but lacks the benzyl group.

N-benzyl-N-methylpiperidine: Similar structure but lacks the carboxamide group.

Uniqueness: N-benzyl-N-methylpiperidine-4-carboxamide is unique due to the presence of both benzyl and methyl groups on the piperidine ring, along with the carboxamide group at the 4-position. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

N-benzyl-N-methylpiperidine-4-carboxamide, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a six-membered piperidine ring with a benzyl and a methyl group attached to the nitrogen atom, along with a carboxamide functional group. Its molecular formula is . The presence of these functional groups contributes to its solubility and ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the use of isocyanides and amines. The Ugi four-component reaction is a notable method for synthesizing related compounds, allowing for the efficient generation of structurally diverse piperidine derivatives .

Interaction with Neurotransmitter Systems

Research indicates that this compound exhibits significant interactions with neurotransmitter receptors. Preliminary studies suggest it may function as an antagonist or modulator at certain receptor sites, particularly those involved in neurological disorders .

Table 1: Summary of Biological Activities

Antiviral Properties

A study highlighted the compound's antiviral properties, particularly its effectiveness against the influenza H1N1 virus. The presence of the benzyl group was crucial for maintaining antiviral activity, indicating that structural modifications could significantly impact efficacy .

Inhibition of Cholinesterases

Another area of research focused on the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While some derivatives showed moderate potency, the compound itself exhibited weak non-selective inhibition for both enzymes . This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Antiviral Efficacy : In vitro studies demonstrated that modifications to the benzyl group can enhance antiviral activity against influenza viruses. The 4-fluorobenzyl analogue showed five-fold higher activity than its parent compound .

- Neuropharmacology : Investigations into neurotransmitter systems revealed that this compound could influence receptor activity, which may be beneficial for developing treatments for neurological disorders .

- Cholinesterase Inhibition : A series of N-benzyl substituted piperidine amides were synthesized and evaluated for their ability to inhibit cholinesterases. Some derivatives showed promising results, indicating a potential pathway for drug development targeting cognitive decline .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-N-methylpiperidine-4-carboxamide, and how are reaction conditions optimized?

- The synthesis typically involves alkylation and carboxamide formation. For example, a protocol analogous to the preparation of 1-benzyl-4-phenylamino-piperidine derivatives involves refluxing intermediates with anhydrides (e.g., propionic anhydride) under inert gas (argon) for 12 hours, followed by extraction and purification . Optimization may include adjusting solvent polarity (e.g., chloroform for extraction), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents to improve yields (e.g., achieving ~80% yield via controlled acylation) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- 1H/13C NMR : Critical for confirming substituent positions and stereochemistry. For example, aromatic protons resonate at 7.2–7.4 ppm, while methyl groups (e.g., CO2CH3) appear as singlets near 3.7–3.8 ppm .

- X-ray crystallography : Utilizes programs like SHELXL for refining crystal structures. Parameters such as unit cell dimensions (e.g., a = 13.286 Å, b = 9.1468 Å for similar piperidine derivatives) are resolved to determine molecular packing and hydrogen-bonding networks .

Q. How can researchers validate the purity of this compound?

- HPLC : Purity ≥98% is achievable using reverse-phase columns (C18) with UV detection at 254 nm .

- GC/MS : Confirms molecular weight (e.g., calculated 380 g/mol for C23H28N2O3) and detects side products (e.g., fragments at m/z 231, 216) .

Advanced Research Questions

Q. How can low yields in the acylation step of this compound synthesis be resolved?

- Issue : Competing side reactions (e.g., over-acylation or hydrolysis).

- Solutions :

- Use excess anhydride (e.g., 2.5 equivalents) to drive the reaction forward .

- Employ moisture-free conditions (argon atmosphere) and anhydrous solvents (e.g., freshly distilled propionic anhydride) .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to terminate at optimal conversion.

Q. What strategies are recommended for resolving contradictions in NMR data between computational predictions and experimental results?

- Case Study : Discrepancies in methyl group chemical shifts may arise from solvent effects or conformational flexibility.

- Methods :

- Compare experimental shifts with DFT-calculated NMR (e.g., B3LYP/6-31G* level) using solvation models (e.g., PCM for chloroform) .

- Perform variable-temperature NMR to assess dynamic effects (e.g., ring inversion in piperidine) .

Q. How can computational modeling predict the pharmacological activity of this compound derivatives?

- Approach :

- Docking studies : Use AutoDock Vina to screen against targets like opioid receptors (e.g., μ-opioid for analogs of carfentanil) .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., IC50 values for enzyme inhibition) .

- Tools : Gaussian for geometry optimization; PyMol for visualizing binding poses .

Q. What experimental and theoretical methods are used to analyze the metabolic stability of this compound?

- In vitro assays : Microsomal incubation (human liver microsomes) with LC-MS/MS to quantify metabolite formation (e.g., oxidative N-dealkylation) .

- Computational : Predict metabolic hotspots with ADMET software (e.g., Schrödinger’s QikProp) focusing on CYP450 interactions .

Q. Methodological Considerations

Q. How should researchers design experiments to assess the compound’s potential as a biochemical probe?

- Step 1 : Radiolabeling (e.g., 14C at the benzyl group) to track cellular uptake .

- Step 2 : Competitive binding assays (e.g., fluorescence polarization) against known receptor ligands .

- Step 3 : Dose-response analysis (IC50/EC50) in cell-based models (e.g., HEK293 transfected with target receptors) .

Q. What are best practices for handling discrepancies in crystallographic data refinement?

- Issue : Poor electron density for flexible groups (e.g., benzyl rings).

- Solutions :

Properties

IUPAC Name |

N-benzyl-N-methylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-16(11-12-5-3-2-4-6-12)14(17)13-7-9-15-10-8-13/h2-6,13,15H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGJGWKYMLRMOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408355 | |

| Record name | N-benzyl-N-methylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686255-79-8 | |

| Record name | N-benzyl-N-methylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.